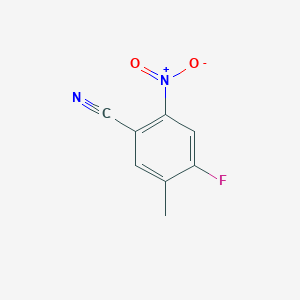
4-Fluoro-5-methyl-2-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-methyl-2-nitrobenzonitrile is an organic compound with the chemical formula C8H5FN2O2. It is a white crystalline solid that is soluble in common organic solvents such as ethanol and dichloromethane but is almost insoluble in water . This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-5-methyl-2-nitrobenzonitrile can be synthesized through the reaction of 2-methyl-4-fluoro-5-nitrophenol with dichloromethane in the presence of trifluoromethanesulfonic anhydride . The reaction conditions typically involve maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-methyl-2-nitrobenzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 4-Fluoro-5-methyl-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 4-Fluoro-5-methyl-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Fluoro-5-methyl-2-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-methyl-2-nitrobenzonitrile depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the nitrile group can form coordination complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar in structure but lacks the methyl group.
4-Methyl-2-nitrobenzonitrile: Similar but lacks the fluorine atom.
5-Fluoro-4-methyl-2-nitrobenzonitrile: Similar but with different substitution pattern.
Uniqueness
4-Fluoro-5-methyl-2-nitrobenzonitrile is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H5FN2O2 |
|---|---|
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
4-fluoro-5-methyl-2-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-6(4-10)8(11(12)13)3-7(5)9/h2-3H,1H3 |
Clave InChI |
XZCIRRSCAWVTPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


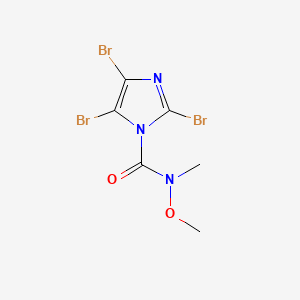
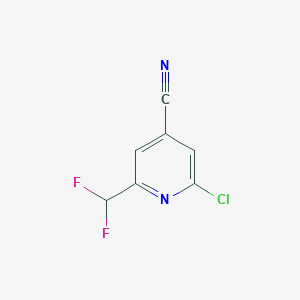
![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)



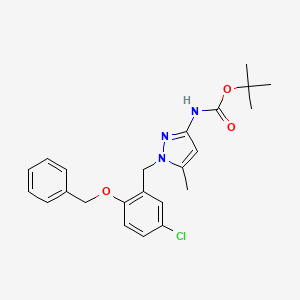



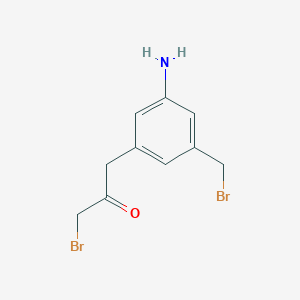
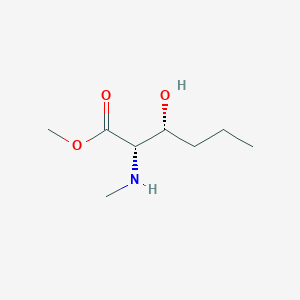
![2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)

